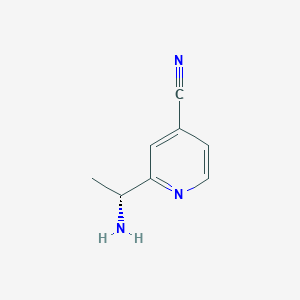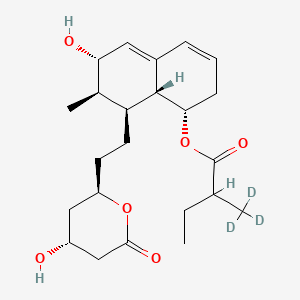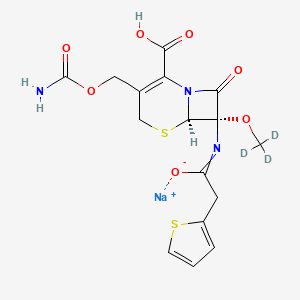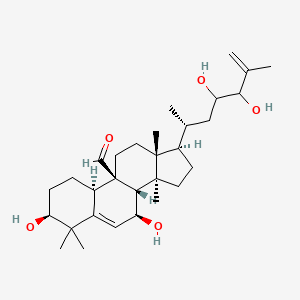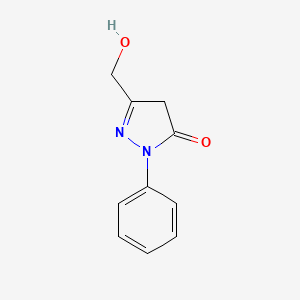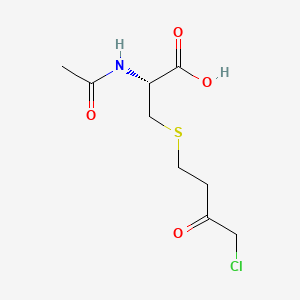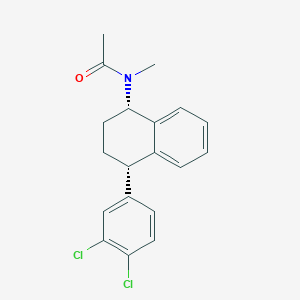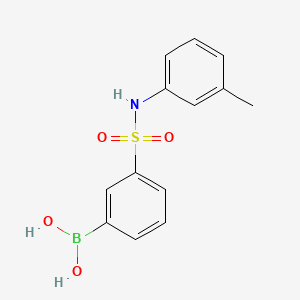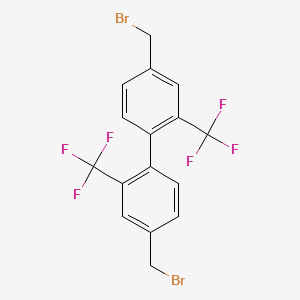
4,4'-Bis(bromomethyl)-2,2'-bis(trifluoromethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl: is an organic compound characterized by the presence of bromomethyl and trifluoromethyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl typically involves the bromination of 4,4’-dimethyl-2,2’-bis(trifluoromethyl)-1,1’-biphenyl. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring efficient mixing and heat transfer, and implementing safety measures to handle bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Chemistry: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research .
Industry: In the materials science field, this compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl largely depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. The trifluoromethyl groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can stabilize negative charges on intermediates .
Comparison with Similar Compounds
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 4,4’-Dimethyl-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-bipyridine
Comparison:
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar in having trifluoromethyl groups but lacks bromomethyl groups, making it less reactive in substitution reactions .
- 4,4’-Dimethyl-2,2’-bipyridine: Lacks both bromomethyl and trifluoromethyl groups, resulting in different chemical properties and reactivity .
- 4,4’-Di-tert-butyl-2,2’-bipyridine: Contains bulky tert-butyl groups instead of bromomethyl groups, affecting steric hindrance and reactivity .
Uniqueness: 4,4’-Bis(bromomethyl)-2,2’-bis(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability characteristics, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C16H10Br2F6 |
|---|---|
Molecular Weight |
476.05 g/mol |
IUPAC Name |
4-(bromomethyl)-1-[4-(bromomethyl)-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H10Br2F6/c17-7-9-1-3-11(13(5-9)15(19,20)21)12-4-2-10(8-18)6-14(12)16(22,23)24/h1-6H,7-8H2 |
InChI Key |
LDFDFYHVSYDXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(F)(F)F)C2=C(C=C(C=C2)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


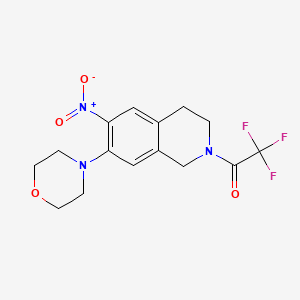
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

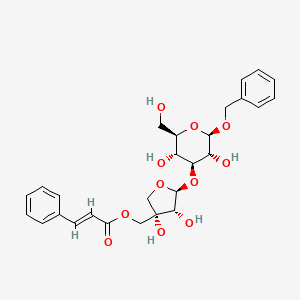
![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)
